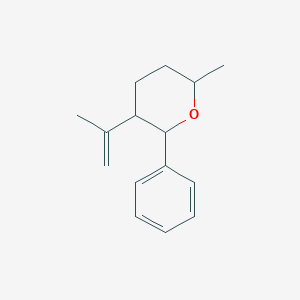

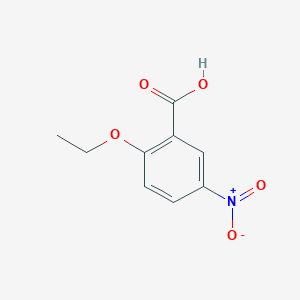

![molecular formula C26H25N3O2 B2745679 4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 871562-38-8](/img/structure/B2745679.png)

4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one, also known as MBP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBP-1 is a small molecule inhibitor that targets the interaction between the transcription factor c-Myc and its co-activator, Max. This interaction is critical for the growth and proliferation of cancer cells, making MBP-1 a promising candidate for cancer therapy.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on benzimidazole derivatives, such as 4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one, has shown significant antimicrobial activity. A study by Salahuddin et al. (2017) demonstrates the synthesis of various benzimidazole compounds and their efficacy in combating microbial infections, including those caused by Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Phototautomerization and Proton Transfer

The study of phototautomerization and excited-state intramolecular proton transfer in benzimidazole derivatives, including this compound, has been explored. Vázquez et al. (2008) investigated the solvent and temperature dependence of phototautomerization in benzimidazole compounds, revealing complex photophysical behaviors, including excited-state intramolecular proton transfer (Vázquez et al., 2008).

Inhibitory Properties in Cancer Research

Benzimidazole derivatives have shown potential as inhibitors in cancer research. Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

PARP Inhibitor for Cancer Treatment

In the context of cancer therapy, benzimidazole derivatives like this compound have been utilized as Poly(ADP-ribose) polymerase (PARP) inhibitors. Penning et al. (2009) developed a series of such inhibitors, highlighting their potency in cellular assays and potential in vivo efficacy, making them promising candidates for cancer treatment (Penning et al., 2009).

Molecular Docking Studies as EGFR Inhibitors

Karayel (2021) conducted a comprehensive study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives. The research involved density functional theory and molecular docking to evaluate the compounds' stability and mechanism as epidermal growth factor receptor (EGFR) inhibitors. This study highlights the potential of benzimidazole derivatives in cancer therapy (Karayel, 2021).

Propriétés

IUPAC Name |

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-19-8-7-11-22(16-19)31-15-14-28-24-13-6-5-12-23(24)27-26(28)20-17-25(30)29(18-20)21-9-3-2-4-10-21/h2-13,16,20H,14-15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCYDZCWYHXVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

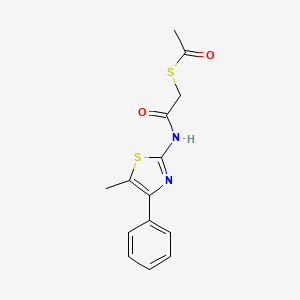

![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)

![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2745613.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)

![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)